molecular formula C40H32N2O4 B2758663 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide) CAS No. 438034-44-7

N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)

Cat. No. B2758663
CAS RN: 438034-44-7
M. Wt: 604.706
InChI Key: VQRUMYJHEUZYCF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains two phenoxybenzamide groups attached to a 3,3’-dimethylbiphenyl core .


Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of multiple aromatic rings and amide groups. The 3,3’-dimethylbiphenyl core would likely impart a degree of rigidity to the molecule, while the phenoxybenzamide groups could potentially engage in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could potentially undergo electrophilic substitution reactions, while the amide groups could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its complex molecular structure. For example, the presence of multiple aromatic rings could potentially result in a relatively high melting point and low solubility in water .

Scientific Research Applications

Synthesis and Characterization of Schiff Bases

Research has demonstrated the synthesis and analytical study of Schiff bases derived from biphenyl compounds, which exhibit promising anti-cancer properties, particularly against human breast cancer cells (MCF-7). These compounds, including variations like N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(1-(2,4-dimethoxyphenyl)methanimine), have shown significant inhibition activities, especially at higher concentrations, suggesting their potential as novel anti-cancer drugs (Grafa & Ali, 2022).

Environmental Implications and Detection Methods

In the context of environmental science, methodologies for detecting compounds such as phthalate esters and bisphenol A, which share structural similarities with biphenyl derivatives, have been developed. This research is crucial for understanding the environmental impact of these compounds and ensuring food safety, as these substances are known for their potential endocrine-disrupting properties (Casajuana & Lacorte, 2004).

Cytotoxicity Studies

Studies on the cytotoxicity of novel biphenolic compounds, such as bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, against human tumor cells in vitro, provide insights into the therapeutic applications of biphenyl derivatives. These compounds exhibit potential as anticancer agents, further underscoring the importance of researching biphenyl-based compounds in pharmaceutical contexts (Choi et al., 1996).

Novel Synthesis Techniques

Research into novel synthesis techniques, such as the PIFA mediated synthesis of benzo[c]phenanthridines and phenanthridinones from biphenyl derivatives, illustrates the versatility of these compounds in organic chemistry. This study highlights the potential for developing new pharmaceuticals and materials based on the unique properties of biphenyl compounds (Moreno et al., 2001).

properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(2-phenoxybenzoyl)amino]phenyl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O4/c1-27-25-29(21-23-35(27)41-39(43)33-17-9-11-19-37(33)45-31-13-5-3-6-14-31)30-22-24-36(28(2)26-30)42-40(44)34-18-10-12-20-38(34)46-32-15-7-4-8-16-32/h3-26H,1-2H3,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUMYJHEUZYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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